1,2-Dichlorocyclohexane
Overview
Description
1,2-Dichlorocyclohexane is a compound with the molecular formula C6H10Cl2. It has a molecular weight of 153.05 g/mol . The IUPAC name for this compound is 1,2-dichlorocyclohexane .
Synthesis Analysis
The synthesis of 1,2-Dichlorocyclohexane involves conformational analysis to determine the most stable conformer of a given disubstituted cyclohexane . The axial chlorine needed for the E2 elimination is present only in the less stable alternative chair conformer .Molecular Structure Analysis
The molecular structure of 1,2-Dichlorocyclohexane can be represented by the InChI string: InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 . The compound has a complexity of 62.9 and is composed of 8 heavy atoms .Chemical Reactions Analysis
The chemical reactions of 1,2-Dichlorocyclohexane involve steric hindrance experienced by different substituent groups oriented in an axial versus equatorial location on cyclohexane . The diequatorial conformations are preferred for trans-1,2 and trans-1,4 dichlorocyclohexane .Physical And Chemical Properties Analysis
1,2-Dichlorocyclohexane has a density of 1.1±0.1 g/cm³ and a boiling point of 198.0±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.5±0.4 mmHg at 25°C and an enthalpy of vaporization of 41.6±3.0 kJ/mol . The flash point is 66.1±0.0 °C .Scientific Research Applications
Flame Retardant Applications : 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a related compound, is used as an additive flame retardant. This compound and its isomers have been identified in environmental samples, emphasizing the need to understand their impact on the environment and health (Tomy et al., 2008).
Conformational Studies : The conformational equilibrium and isomerization thermodynamics of trans-1,2-Dichlorocyclohexane in solution have been studied using Raman spectroscopy, contributing to our understanding of its chemical behavior and properties (McClain & Ben‐Amotz, 2002).
Environmental Impact of Related Compounds : The environmental exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer related to 1,2-Dichlorocyclohexane, has been studied, highlighting the importance of monitoring such chemicals in the environment (Silva et al., 2013).
Structure and Thermal Stability : The structure characterization and thermal stabilities of the isomers of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a compound similar to 1,2-Dichlorocyclohexane, have been investigated, providing insights into its stability and potential environmental effects (Arsenault et al., 2008).
NMR Spectroscopy Applications : Nuclear magnetic resonance (NMR) spectra of partially deuterated 1,2-trans-Chloroiodocyclohexane, a compound closely related to 1,2-Dichlorocyclohexane, have been studied to understand its conformational dynamics (Premuzic & Reeves, 1962).
Safety And Hazards
Future Directions
Future research on 1,2-Dichlorocyclohexane could focus on its potential applications in various fields. For instance, the chiral molecule trans-1,2-diaminocyclohexane, which has a similar structure, has been used in several fields of application, including (enantioselective) catalysis, chiral discrimination, molecular recognition, and supramolecular chemistry .
properties
IUPAC Name |
1,2-dichlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859545 | |
Record name | 1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichlorocyclohexane | |
CAS RN |
1121-21-7 | |
Record name | 1,2-Dichlorocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DICHLOROCYCLOHEXANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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